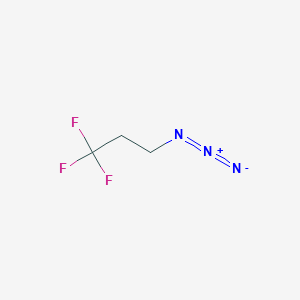

3-Azido-1,1,1-trifluoropropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Peptidotriazoles Synthesis

The cycloaddition of azides to alkynes, facilitated by copper(I) catalysis, is a cornerstone reaction in the synthesis of 1H-[1,2,3]-triazoles, which are integral to developing peptidotriazoles. This reaction is highly efficient, compatible with solid-phase peptide synthesis, and has been utilized to incorporate 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, showcasing the utility of azide-alkyne cycloaddition in bioorganic chemistry and peptide modification (Tornøe, Christensen, & Meldal, 2002).

Magnetic Properties in Azido-bridged Complexes

Azido compounds play a critical role in the synthesis of azido-bridged complexes, which exhibit fascinating magnetic properties. For instance, reaction of NaN(3) with Cu(II) ions in the presence of 1,3-diaminopropane led to the formation of an azido-bridged complex, displaying weak antiferromagnetic exchange interactions, a phenomenon explored through experimental and theoretical magneto-structural studies (Triki et al., 2005).

Ligand Field Influence and Magnetic Anisotropy

The azido ligand's ligand field significantly impacts magnetic anisotropy in coordination chemistry. A study on a Co(II)-azido complex demonstrated how the ligand field influences static and dynamic magnetic data, providing insights into the electronic structure and magnetic coupling mechanisms in such azido-bridged complexes (Schweinfurth et al., 2015).

Fluorogenic 1,3-Dipolar Cycloaddition Reaction

Copper(I)-catalyzed 1,3-dipolar cycloaddition reactions involving 3-azidocoumarins and terminal alkynes yield intense fluorescent 1,2,3-triazole products. This mild reaction condition has led to the construction of a large library of fluorescent coumarin dyes, highlighting the azido group's inertness to biological systems and its potential for bioconjugation and bioimaging applications (Sivakumar et al., 2004).

Azidotrifluoromethylation of Alkenes

Photoredox-catalyzed azidotrifluoromethylation represents another innovative application, where alkenes undergo difunctionalization to yield β-trifluoromethylated azides or amines. This process exemplifies the synthetic utility of azidotrifluoromethane derivatives in creating compounds with significant biological and material science applications (Dagousset, Carboni, Magnier, & Masson, 2014).

作用機序

Target of Action

The primary target of 3-Azido-1,1,1-trifluoropropane is the azide-alkyne Huisgen cycloaddition . This is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .

Mode of Action

The compound interacts with its target through a process known as the azide-alkyne Huisgen cycloaddition . In this reaction, the azide component of this compound reacts with an alkyne to form a product triazole . This reaction can occur as a mixture of 1,4-adduct and 1,5-adduct at 98 °C in 18 hours .

Biochemical Pathways

The azide-alkyne Huisgen cycloaddition is the primary biochemical pathway affected by this compound . The downstream effects of this pathway involve the formation of 1,2,3-triazoles .

Result of Action

The result of the action of this compound is the formation of a 1,2,3-triazole . This is achieved through the azide-alkyne Huisgen cycloaddition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the azide-alkyne Huisgen cycloaddition can be catalyzed by copper (I), and the reaction works much better using a mixture of copper (II) (e.g., copper (II) sulfate) and a reducing agent (e.g., sodium ascorbate) to produce Cu (I) in situ . The reaction can be run in a variety of solvents, and mixtures of water and a variety of (partially) miscible organic solvents including alcohols, DMSO, DMF, t BuOH and acetone .

特性

IUPAC Name |

3-azido-1,1,1-trifluoropropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3N3/c4-3(5,6)1-2-8-9-7/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQRJIDOINEWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)

![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)

![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2992350.png)